D-Fructose, 6-azido-6-deoxy-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“D-Fructose, 6-azido-6-deoxy-” is an indispensable compound employed in drug development targeting diverse ailments. It assumes an imperative function in the manufacturing of antiviral and anticancer medications . The molecular formula of this compound is C5H10O5 .

Synthesis Analysis

The synthesis of “D-Fructose, 6-azido-6-deoxy-” has been explored in various studies. For instance, one study demonstrated the use of the metabolic chemical reporter 6-azido-6-deoxy-glucose (6AzGlc) for the investigation of cellular metabolism and the tolerance of biosynthetic enzymes and glycosyltransferases to different sugars . Another study evaluated different strategies for the one-pot synthesis of D-fructose 6-phosphate and its 1-deoxy and 3-deoxy analogs from readily available starting materials .

Molecular Structure Analysis

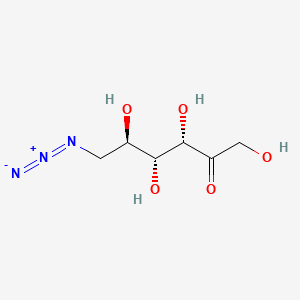

The molecular structure of “D-Fructose, 6-azido-6-deoxy-” is characterized by the presence of an azido group at the 6th position of the fructose molecule . The IUPAC name of this compound is (3S,4R,5R)-6-azido-1,3,4,5-tetrahydroxyhexan-2-one .

Chemical Reactions Analysis

“D-Fructose, 6-azido-6-deoxy-” has been used in various chemical reactions. For example, it has been used in metabolic chemical reporters of glycosylation in combination with bioorthogonal reactions .

Physical And Chemical Properties Analysis

“D-Fructose, 6-azido-6-deoxy-” has a molecular weight of 205.17 .

科学的研究の応用

Polymer Synthesis in Material Science

Scientific Field

Material Science

Summary of Application

“D-Fructose, 6-azido-6-deoxy-” is utilized in the synthesis of cyclodextrin-based polymers. These polymers are valued for their encapsulation properties and have applications in pharmacy, personal care products, biomedicine, food, and more.

Methods of Application

The azido group on “D-Fructose, 6-azido-6-deoxy-” allows for click chemistry reactions, enabling the functionalization of cyclodextrins. Techniques such as Atom Transfer Radical Polymerization (ATRP), Ring Opening Polymerization (ROP), and Reversible Addition–Fragmentation Chain-Transfer (RAFT) polymerization are employed.

Results

The use of “D-Fructose, 6-azido-6-deoxy-” has led to the development of polymers with tailored properties for advanced applications, including drug delivery systems and bioimaging .

Glycosylation Studies in Biochemistry

Scientific Field

Biochemistry

Summary of Application

In biochemistry, “D-Fructose, 6-azido-6-deoxy-” serves as a metabolic chemical reporter, revealing the substrate promiscuity of enzymes like O-GlcNAc Transferase.

Methods of Application

Cells are treated with the per-O-acetylated version of “D-Fructose, 6-azido-6-deoxy-”, resulting in the labeling of proteins consistent with O-GlcNAc modifications.

Results

The treatment leads to the discovery of intracellular protein modification by O-Glucose, suggesting that O-GlcNAc Transferase can modify proteins with both N-acetyl-glucosamine and glucose under certain conditions .

Supramolecular Chemistry

Scientific Field

Supramolecular Chemistry

Summary of Application

“D-Fructose, 6-azido-6-deoxy-” is used in the design of supramolecular structures due to its ability to form inclusion complexes with hydrophobic molecules.

Methods of Application

The compound’s hydrophobic cavity encapsulates small hydrophobic molecules, which is crucial in the design of supramolecular architectures.

Results

This application has led to the creation of novel materials with potential uses in molecular recognition and supramolecular assemblies .

Pharmaceutical Drug Design

Scientific Field

Pharmaceutical Sciences

Summary of Application

In pharmaceutical drug design, “D-Fructose, 6-azido-6-deoxy-” is used to create drug delivery systems that can be targeted to specific cells or tissues.

Methods of Application

Drug molecules are conjugated to cyclodextrin polymers synthesized using “D-Fructose, 6-azido-6-deoxy-”, allowing for targeted delivery.

Results

The development of these drug delivery systems has shown promise in increasing the efficacy and reducing the side effects of various pharmaceuticals .

Food Chemistry

Scientific Field

Food Chemistry

Summary of Application

“D-Fructose, 6-azido-6-deoxy-” finds application in food chemistry for the encapsulation of flavors and the controlled release of food additives.

Methods of Application

The compound is used to encapsulate flavor molecules, enhancing stability and controlling their release during food processing and storage.

Results

This has resulted in improved flavor profiles and extended shelf life for various food products .

Biomedical Imaging

Scientific Field

Biomedical Imaging

Summary of Application

“D-Fructose, 6-azido-6-deoxy-” is applied in the field of biomedical imaging to enhance the contrast of images and target specific biological structures.

Methods of Application

The compound is used to functionalize imaging agents, which can then be directed towards specific tissues or cellular structures.

Results

The use of “D-Fructose, 6-azido-6-deoxy-” in imaging agents has improved the clarity and specificity of biomedical imaging techniques .

This analysis provides a detailed look at the diverse applications of “D-Fructose, 6-azido-6-deoxy-” across different scientific fields, highlighting its versatility and importance in research and development. Each application demonstrates the compound’s potential to contribute significantly to advancements in science and technology.

Analytical Chemistry

Scientific Field

Analytical Chemistry

Summary of Application

“D-Fructose, 6-azido-6-deoxy-” is used as a derivatization agent for the analysis of complex carbohydrate structures in glycoproteins and glycolipids.

Methods of Application

The azido group allows for the introduction of a fluorescent or UV-active tag to the carbohydrates, which can then be detected with high sensitivity using techniques like HPLC or mass spectrometry.

Results

This application has enabled the detailed structural analysis of glycoconjugates, aiding in the understanding of their roles in various biological processes .

Environmental Science

Scientific Field

Environmental Science

Summary of Application

“D-Fructose, 6-azido-6-deoxy-” is utilized in the study of biodegradation pathways of environmental pollutants.

Methods of Application

The compound is used to trace the incorporation of carbon atoms from pollutants into microbial biomass, helping to elucidate the mechanisms of biodegradation.

Results

Studies have shown that “D-Fructose, 6-azido-6-deoxy-” can be effectively used to monitor the fate of organic pollutants in the environment .

Nanotechnology

Scientific Field

Nanotechnology

Summary of Application

In nanotechnology, “D-Fructose, 6-azido-6-deoxy-” is employed in the synthesis of nanocarriers for drug delivery.

Methods of Application

The azido group facilitates the attachment of nanoparticles to the cyclodextrin moiety, creating a versatile platform for the delivery of therapeutic agents.

Results

The development of these nanocarriers has shown potential in enhancing the targeted delivery and controlled release of drugs .

Cosmetic Chemistry

Scientific Field

Cosmetic Chemistry

Summary of Application

“D-Fructose, 6-azido-6-deoxy-” is used in cosmetics for the stabilization of volatile compounds such as fragrances and essential oils.

Methods of Application

The compound’s ability to form inclusion complexes helps in trapping volatile molecules, thereby stabilizing them in cosmetic formulations.

Results

This has led to the creation of longer-lasting fragrances and more stable cosmetic products .

Agricultural Chemistry

Scientific Field

Agricultural Chemistry

Summary of Application

In agricultural chemistry, “D-Fructose, 6-azido-6-deoxy-” is applied in the development of slow-release fertilizers.

Methods of Application

The compound is used to encapsulate nutrients, allowing for their gradual release into the soil, which improves the efficiency of nutrient uptake by plants.

Results

The use of this technology has resulted in improved crop yields and reduced environmental impact due to decreased leaching of fertilizers .

Flavor Chemistry

Scientific Field

Flavor Chemistry

Summary of Application

“D-Fructose, 6-azido-6-deoxy-” is involved in the synthesis of flavor precursors that enhance the taste profiles of food products.

Methods of Application

The compound is used to modify the structure of flavor molecules, leading to the formation of new flavor compounds upon cooking or processing.

Results

This application has contributed to the development of new flavors and improved taste experiences in the food industry .

Safety And Hazards

The safety and hazards associated with “D-Fructose, 6-azido-6-deoxy-” are classified under Acute Tox. 4 Oral according to the hazard classifications . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and seeking medical advice/attention if you feel unwell (P312) .

将来の方向性

The future directions of “D-Fructose, 6-azido-6-deoxy-” research could involve further exploration of its substrate promiscuity with O-GlcNAc transferase and its potential role in the modification of proteins with both N-acetyl-glucosamine and glucose . This raises the possibility that intracellular O-glucose modification may be a widespread modification under certain conditions or in particular tissues .

特性

IUPAC Name |

(3S,4R,5R)-6-azido-1,3,4,5-tetrahydroxyhexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h3,5-6,10-11,13-14H,1-2H2/t3-,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCFCMVDOWDQHL-UYFOZJQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Fructose, 6-azido-6-deoxy- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。